2-Butyl-3-formylbenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
89393-41-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-butyl-3-formylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-3-6-10-9(8-13)5-4-7-11(10)12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
XFFVEDCIXMZEII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC=C1C(=O)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 3 Formylbenzoic Acid
Retrosynthetic Analysis of 2-Butyl-3-formylbenzoic acid
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the analysis begins by considering the disconnection of the formyl and carboxyl groups, which are key functional groups.
Two primary retrosynthetic disconnections are most logical:
C-C bond disconnection between the aromatic ring and the butyl group: This suggests a Friedel-Crafts alkylation of a 3-formylbenzoic acid derivative. However, this approach is often complicated by the propensity of the butyl carbocation to rearrange. wikipedia.org
C-C bond disconnection of the formyl group: This points towards the formylation of 2-butylbenzoic acid. This is often a more reliable strategy as the directing effects of the existing substituents can be leveraged to achieve the desired regiochemistry.
Functional Group Interconversion (FGI): The carboxyl group could be retrosynthetically derived from the oxidation of a methyl group, suggesting 2-butyl-3-methylbenzaldehyde as a key intermediate. Similarly, the formyl group could be obtained from the reduction of a nitrile or a carboxylic acid derivative.
Based on these considerations, the most promising synthetic routes would likely involve the late-stage introduction of the formyl group onto a pre-existing 2-butylbenzoic acid scaffold.
Direct Synthesis Routes to this compound
Direct synthesis routes involve the step-wise functionalization of a simpler aromatic precursor. These linear approaches are often straightforward but may require careful control of reaction conditions to ensure correct regioselectivity.
Functionalization of Precursor Aromatic Systems
The synthesis can commence from a readily available butyl-substituted aromatic compound. A logical starting material would be 2-butylbenzoic acid. The butyl group is an ortho, para-director; however, the carboxyl group is a meta-director. The combined directing effects and the steric hindrance from the butyl group would need to be carefully considered for subsequent functionalization steps.
An alternative precursor could be 3-butylbenzaldehyde. nih.gov In this case, the challenge would be the introduction of the carboxyl group at the 2-position.
Strategic Introduction of Formyl and Carboxyl Moieties
The introduction of the formyl and carboxyl groups onto the aromatic ring can be achieved through several well-established methods.
Formylation of 2-Butylbenzoic Acid: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings. Treating 2-butylbenzoic acid with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) could introduce the formyl group at the 3-position. The directing effects of the ortho-butyl group and the meta-directing carboxyl group would favor substitution at this position. Other formylation methods include the Gattermann-Koch reaction (using CO and HCl) and the Reimer-Tiemann reaction, though the latter is typically used for phenols. wikipedia.orgontosight.ai
Oxidation of a Methyl Group: A synthetic route could involve the preparation of 2-butyl-3-methylbenzoic acid, which could then be selectively oxidized to the target compound. The synthesis of 2-bromo-3-methylbenzoic acid is a known procedure, suggesting that a similar pathway could be adapted. orgsyn.org The oxidation of a methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. wikipedia.org
The following table illustrates a hypothetical comparison of formylation methods for 2-butylbenzoic acid:
| Reaction | Formylating Agent | Catalyst/Conditions | Potential Advantages | Potential Challenges |
| Vilsmeier-Haack | DMF/POCl₃ | Mild conditions | Good for many substituted aromatics | Stoichiometric use of reagents |
| Gattermann-Koch | CO/HCl | AlCl₃/CuCl, high pressure | Uses simple reagents | Harsh conditions, not suitable for all substrates |
| Gattermann | HCN/HCl | Lewis acid | Avoids high pressures of CO | Use of highly toxic HCN |
This table is illustrative and based on general principles of formylation reactions.
Convergent Synthesis Approaches for this compound
A possible convergent strategy for this compound could involve:
Fragment A Synthesis: Preparation of a boronic acid derivative of a protected 3-formylbenzoic acid.
Fragment B Synthesis: Preparation of a halogenated butylbenzene, for example, 1-bromo-2-butylbenzene.
Coupling: A Suzuki or other palladium-catalyzed cross-coupling reaction between Fragment A and Fragment B to form the carbon-carbon bond between the two pieces, followed by deprotection.
This approach would offer good control over the substitution pattern but would likely involve more synthetic steps compared to a linear approach.
Stereoselective Synthesis of this compound Derivatives
The parent molecule, this compound, is achiral. However, stereoselective synthesis would become crucial if chiral derivatives were desired. For instance, if the n-butyl group were replaced with a sec-butyl group, a racemic mixture would be formed unless a stereoselective method was employed.
Furthermore, the formyl group is a reactive handle for further transformations that could introduce new stereocenters. For example, the addition of a Grignard reagent to the aldehyde would create a chiral secondary alcohol. If this reaction were performed in the presence of a chiral catalyst, one enantiomer could be produced in excess. The principles of stereoselective synthesis, such as those used in the synthesis of complex natural products, could be applied in these cases. epo.org
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound would focus on improving the environmental footprint of the process. Key considerations would include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses can sometimes be less atom-economical due to the need for functional groups for coupling.
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste. For example, developing a catalytic version of the formylation or carboxylation step would be a green improvement. researchgate.net
Safer Solvents and Reagents: Replacing hazardous solvents like carbon disulfide or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. khanacademy.org Similarly, avoiding highly toxic reagents like hydrogen cyanide in the Gattermann reaction would be a priority.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
For example, a greener approach to the oxidation of a methyl group precursor could involve using a molecular oxygen-based oxidation system with a transition metal catalyst, rather than stoichiometric permanganate.
Process Optimization and Scalability Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation and optimization of the chosen synthetic route. Key considerations revolve around maximizing yield, purity, and throughput while minimizing costs, environmental impact, and operational hazards.
For methodologies such as the Friedel-Crafts acylation, process optimization would focus on several critical parameters. Catalyst selection and loading are paramount; while traditional Lewis acids like aluminum chloride are effective, their use at an industrial scale presents challenges related to waste disposal and catalyst deactivation. The exploration of solid acid catalysts, such as zeolites, is a significant area of process development, aiming to improve catalyst recovery and reusability, thereby enhancing the sustainability of the process. researchgate.net Reaction conditions, including temperature and pressure, must be carefully controlled to manage the exothermicity of the reaction and to minimize the formation of by-products. Solvent choice is another crucial factor, with a move towards greener and more easily recoverable solvents being a key objective in modern chemical manufacturing.
When considering multi-component reactions (MCRs) for the synthesis of derivatives, scalability hinges on efficient mixing and heat transfer. The one-pot nature of MCRs offers inherent advantages in terms of process simplification and reduced capital investment. However, maintaining precise stoichiometric control of multiple reagents on a large scale can be challenging. The development of continuous flow reactors for such transformations is a promising approach to address these challenges, allowing for better control over reaction parameters and improved safety.
Regardless of the synthetic route, purification of the final product is a major consideration for scalability. Crystallization is often the preferred method for large-scale purification of solid compounds like this compound. Optimization of the crystallization process, including solvent selection, cooling profiles, and seeding strategies, is crucial to obtain the desired crystal form and purity while maximizing recovery.
Furthermore, a comprehensive understanding of the reaction kinetics and thermodynamics is essential for robust process scale-up. This knowledge allows for the development of accurate process models to predict reactor performance and to identify potential operational issues before they arise on a manufacturing scale. The development of a scalable synthesis often involves a multi-disciplinary approach, combining the expertise of organic chemists, chemical engineers, and analytical scientists to ensure a safe, efficient, and economically viable production process.
A summary of key considerations for process optimization and scalability is presented in the table below.
| Parameter | Key Considerations for Scale-up |
| Catalyst | Transition from homogeneous Lewis acids (e.g., AlCl₃) to heterogeneous solid acids (e.g., zeolites) to facilitate separation and recycling. researchgate.net Optimization of catalyst loading to balance reaction rate and cost. |
| Solvent | Selection of solvents with favorable safety, environmental, and recovery profiles. Minimization of solvent volume to improve process intensity. |
| Temperature | Precise control of reaction temperature to manage exotherms, ensure selectivity, and minimize decomposition. Development of efficient heat transfer systems in large reactors. |
| Reagent Addition | Controlled addition rates of reagents to maintain optimal stoichiometry and manage reaction kinetics. |
| Mixing | Ensuring efficient mixing to maintain homogeneity and enhance mass transfer, particularly in multi-phase reaction systems. |
| Purification | Development of robust and scalable purification methods, such as optimized crystallization processes, to achieve the required product purity. |
| Process Control | Implementation of in-process controls and analytical techniques to monitor reaction progress and ensure consistency between batches. |
| Safety | Thorough hazard assessment of all materials and process steps. Implementation of appropriate safety measures to handle potentially hazardous reagents and exothermic reactions. |
While specific data on the industrial production of this compound is not extensively reported in publicly available literature, the principles outlined above, drawn from general practices in the scale-up of substituted benzoic acid synthesis and related reactions, provide a robust framework for its potential manufacturing.
Chemical Reactivity and Transformation of 2 Butyl 3 Formylbenzoic Acid
Reactions Involving the Carboxylic Acid Functionality of 2-Butyl-3-formylbenzoic acid
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic acyl substitution.
Derivatization to Esters, Amides, and Acid Chlorides
The conversion of the carboxylic acid group in this compound to its corresponding esters, amides, and acid chlorides is a fundamental aspect of its chemistry, enabling the synthesis of a wide range of derivatives.
Esters: Esterification of carboxylic acids can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. youtube.com However, for sterically hindered carboxylic acids like this compound, where the butyl group can impede the approach of the alcohol, this method may require more forcing conditions or result in lower yields. The reaction is reversible, and removal of water can drive the equilibrium towards the ester product. youtube.com Alternative methods that avoid the direct reaction with an alcohol and instead activate the carboxylic acid are often more efficient for hindered substrates. These methods include conversion to an acid chloride followed by reaction with an alcohol, or the use of coupling agents. youtube.com The use of diazomethane (B1218177) can also yield methyl esters. For substrates like 2-formylbenzoic acid, challenges in esterification using thionyl chloride have been noted, potentially due to intramolecular reactions involving the aldehyde. Milder activating agents like carbonyldiimidazole may be more suitable.
Amides: The direct reaction of a carboxylic acid with an amine to form an amide is generally not feasible without significant heat, as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Another effective method is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. A one-pot synthesis of amides from carboxylic acids and amines can be achieved using titanium(IV) chloride (TiCl4) in pyridine (B92270) at elevated temperatures. masterorganicchemistry.com This method has been shown to be effective for a range of substrates. A solvent-free approach using boric acid as a catalyst for the reaction of a carboxylic acid with urea (B33335) also provides a green alternative for amide synthesis. youtube.com
Acid Chlorides: Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters and amides. They are typically prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂). nih.gov The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a good leaving group, facilitating nucleophilic attack by the chloride ion. nih.gov
| Derivative | Reagents and Conditions | General Applicability |
|---|---|---|
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Fischer Esterification, may be slow for hindered acids. |
| | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | Via acid chloride, generally effective. | | | Alcohol, DCC | Coupling agent-mediated, good for milder conditions. | | Amides | 1. SOCl₂ or (COCl)₂ 2. Amine | Via acid chloride, a very common and effective method. | | | Amine, DCC or other coupling agents | Direct coupling, avoids isolation of acid chloride. | | | Amine, TiCl₄, Pyridine, 85 °C | One-pot procedure for a variety of substrates. masterorganicchemistry.com | | Acid Chlorides | SOCl₂, Heat | Standard method for converting carboxylic acids to acid chlorides. nih.gov |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for benzoic acid derivatives. The ease of decarboxylation is highly dependent on the substitution pattern of the aromatic ring. Ortho-substituted benzoic acids, such as this compound, are known to undergo decarboxylation more readily than their meta- and para-isomers. This is attributed to the "ortho effect," where the ortho-substituent destabilizes the starting material and can stabilize the transition state of the decarboxylation. wikipedia.org
For benzoic acids, decarboxylation can be promoted by heating in the presence of copper salts in a high-boiling solvent like quinoline. nih.gov More recent methods have been developed that allow for decarboxylation under milder conditions. For example, a silver-catalyzed decarboxylation of benzoic acids has been reported. wikipedia.org Another modern approach involves a photoinduced, copper-catalyzed decarboxylative hydroxylation at room temperature, which proceeds via a radical mechanism. organic-chemistry.org While decarboxylation of this compound would lead to 2-butylbenzaldehyde, the specific conditions required for this transformation would need to be determined experimentally, taking into account the electronic and steric influence of the butyl and formyl groups.
| Decarboxylation Method | Reagents and Conditions | Mechanistic Insight |
|---|---|---|
| Classical | Copper salts, Quinoline, Heat | Thermal decarboxylation, often requires high temperatures. nih.gov |
| Silver-Catalyzed | Ag₂CO₃, AcOH, DMSO | Catalytic decarboxylation, influenced by ortho-substituents. wikipedia.org |
| Photocatalytic | Copper catalyst, Visible light, 35 °C | Radical decarboxylation via ligand-to-metal charge transfer. organic-chemistry.org |
Reactions Involving the Aldehyde Functionality of this compound
The aldehyde group is a key site for carbon-carbon bond formation and can be readily oxidized or reduced.
Nucleophilic Addition Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Nucleophilic addition to the carbonyl carbon of the aldehyde is a cornerstone of its reactivity. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of alkenes from aldehydes.
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a variation of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nrochemistry.com It generally offers better yields and easier purification than the traditional Wittig reaction because the byproduct, a dialkylphosphate salt, is water-soluble. The HWE reaction typically shows high selectivity for the formation of (E)-alkenes. nrochemistry.comnih.gov The reactivity in HWE reactions can be influenced by steric hindrance on the aldehyde. For ortho-substituted benzaldehydes, the stereoselectivity can be affected.
Oxidation and Reduction Transformations
Oxidation: The aldehyde group of this compound can be oxidized to a second carboxylic acid group, yielding 2-butylisophthalic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O).
Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) in the presence of the carboxylic acid. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also reduce the carboxylic acid. To selectively reduce the aldehyde, milder conditions or protection of the carboxylic acid group may be necessary. Catalytic hydrogenation can also be employed for the reduction of the aldehyde.
| Transformation | Reagent | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃, or Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄ | Primary Alcohol |
| LiAlH₄ | Primary Alcohol (and reduction of carboxylic acid) | |
| H₂, Catalyst (e.g., Pd/C) | Primary Alcohol |
Condensation Reactions (e.g., Knoevenagel, Aldol)
Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst, such as an amine. wikipedia.org The reaction typically proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. researchgate.net The reaction is applicable to a wide range of aldehydes, including substituted benzaldehydes. tandfonline.comnih.gov A significant modification is the Doebner modification, which uses pyridine as a solvent and is often accompanied by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org
Aldol (B89426) Condensation: The aldol condensation involves the reaction of an enolate with an aldehyde to form a β-hydroxy aldehyde (aldol addition product), which can then be dehydrated upon heating to form an α,β-unsaturated aldehyde. youtube.com For an aromatic aldehyde like this compound, which cannot form an enolate itself, it can participate in a crossed aldol condensation with an enolizable aldehyde or ketone. Benzaldehyde is generally more reactive towards nucleophilic addition than enolizable aldehydes like ethanal. The reaction would involve the formation of the enolate from the aliphatic aldehyde or ketone, which would then attack the carbonyl carbon of this compound.
Reactivity of the Aromatic Ring in this compound
The reactivity of the benzene (B151609) ring in this compound is influenced by the electronic effects of the butyl, formyl, and carboxylic acid substituents. These groups direct the position of incoming electrophiles and can be exploited in various synthetic strategies.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. msu.edumasterorganicchemistry.com The outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The butyl group is an activating, ortho, para-director, while the formyl and carboxylic acid groups are deactivating, meta-directors. msu.edu This creates a complex substitution pattern that can be influenced by reaction conditions. msu.edu
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. msu.edulibretexts.org
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br) typically requiring a Lewis acid catalyst. msu.edulibretexts.org
Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. msu.edulibretexts.org
Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst like aluminum chloride. libretexts.org However, Friedel-Crafts reactions are often unsuccessful on rings with strongly deactivating groups. libretexts.org
The precise location of substitution on the this compound ring will depend on the interplay of the directing effects of the substituents and steric hindrance. msu.edu
Table 1: General Conditions for Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Electrophile |
| Halogenation | Cl₂ or Br₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | Cl⁺ or Br⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
This table presents generalized conditions. Specific conditions for this compound may vary.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, creating a lithiated intermediate that can then react with various electrophiles. wikipedia.orgorganic-chemistry.org
In the case of benzoic acids, the carboxylic acid group can act as a directing group. bohrium.com For instance, in 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. bohrium.comorganic-chemistry.org A change in the base system, such as using n-BuLi/t-BuOK, can alter the regioselectivity. bohrium.comorganic-chemistry.org This methodology allows for the synthesis of contiguously substituted aromatic compounds that are otherwise difficult to access. bohrium.com
For this compound, the carboxylic acid and formyl groups could potentially direct metalation. The outcome would depend on the specific reaction conditions and the relative directing ability of these groups.
Table 2: Bases Used in Directed ortho Metalation
| Base System | Comments |
| s-BuLi/TMEDA | Often used for deprotonation ortho to a carboxylate group. bohrium.comorganic-chemistry.org |
| n-BuLi/t-BuOK | Can provide different regioselectivity compared to s-BuLi/TMEDA. bohrium.comorganic-chemistry.org |
| LTMP | A non-nucleophilic strong base. bohrium.com |
| (tmp)₂Zn·2MgCl₂·2LiCl | Used for high-temperature metalation of functionalized aromatics. organic-chemistry.org |
This table provides examples of bases used in DoM. The optimal base for this compound would require experimental determination.
Multi-component Reactions Incorporating this compound (e.g., Ugi reaction)
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.gov The Ugi reaction is a prominent example of an MCR, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org
This compound is a bifunctional substrate that can participate in Ugi-type reactions. Its aldehyde and carboxylic acid functionalities can react with an amine and an isocyanide in a four-center, three-component Ugi reaction (U-4C-3CR). rsc.org This leads to the formation of complex heterocyclic structures, such as isoindolinones. rsc.orgnih.gov
For example, the reaction of 2-formylbenzoic acid with various amines and isocyanides has been used to synthesize a range of highly functionalized lactams and other heterocyclic systems. nih.govresearchgate.net Microwave irradiation has been shown to facilitate some of these transformations, leading to high yields in short reaction times. smolecule.com The use of bifunctional starting materials like 2-formylbenzoic acid in MCRs provides a powerful strategy for the rapid construction of diverse molecular scaffolds. researchgate.netresearchgate.net
Mechanistic Investigations of Key Transformations of this compound
The mechanism of the Ugi reaction is well-established and proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement. wikipedia.org The reaction begins with the formation of an imine from the aldehyde (the formyl group of this compound) and the amine. wikipedia.org Proton exchange with the carboxylic acid activates the iminium ion for nucleophilic attack by the isocyanide. wikipedia.org The resulting nitrilium ion is then attacked by the carboxylate anion, leading to an intermediate that undergoes the Mumm rearrangement to furnish the final bis-amide product. wikipedia.org
In the context of derivatives of this compound, other mechanistic pathways have been investigated. For instance, Pummerer-type cyclizations, which involve the rearrangement of alkyl sulfoxides, can proceed through either a vinyl sulfide (B99878) or an acyl oxonium ion pathway, with the selectivity being dependent on the reaction conditions. smolecule.com The electronic properties of substituents on the aromatic ring significantly influence the efficiency of such cyclizations. smolecule.com
Applications of 2 Butyl 3 Formylbenzoic Acid in Advanced Organic Synthesis
As a Versatile Building Block for Complex Natural Products Synthesis
While direct applications of 2-Butyl-3-formylbenzoic acid in the total synthesis of specific complex natural products are not extensively documented, its core structure, the isoindolinone scaffold, is a recurring motif in a variety of biologically active alkaloids. nih.govnih.gov The isoindolinone ring system is present in natural products with a wide array of biological activities, including antiviral, anti-inflammatory, and antipsychotic properties. rsc.org
The synthesis of isoindolinone-containing natural products often involves intramolecular Diels-Alder reactions or tandem cascade reactions to construct the core heterocyclic system. nih.gov For instance, the isoindolinone moiety is a key structural feature of the aspochalasin/cytochalasin family of alkaloids and has been a target in the synthesis of aristolactams. nih.gov Given the accessibility of N-butyl isoindolinone derivatives from this compound, it represents a potential starting material for the synthesis of analogues of these natural products, allowing for the exploration of structure-activity relationships.
Utilization in the Construction of Diverse Heterocyclic Scaffolds
A primary application of this compound and its parent compound, 2-formylbenzoic acid, is in the synthesis of a wide range of heterocyclic scaffolds, most notably isoindolinones. These are typically achieved through multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants. smolecule.comnih.gov
The reaction of 2-formylbenzoic acid with primary amines, such as butylamine, and a third component like a phosphite (B83602) or phosphine (B1218219) oxide, provides a direct route to N-butyl-substituted isoindolinones. rsc.orgsmolecule.com For example, the catalyst-free, microwave-assisted reaction of 2-formylbenzoic acid, butylamine, and diethyl phosphite yields diethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate in high yield. smolecule.com This demonstrates the utility of the butyl-substituted benzoic acid in generating functionalized heterocyclic systems.
Furthermore, palladium-catalyzed carbonylation reactions involving 2-bromoanilines and 2-formylbenzoic acid derivatives can produce a variety of substituted isoindolinones. smolecule.com The reactivity of the aldehyde and carboxylic acid groups also allows for the synthesis of other heterocyclic systems, such as phthalazinones through condensation with hydrazine (B178648) derivatives. beilstein-journals.org
Precursor in the Synthesis of Analogues and Derivatives with Defined Structural Features
The trifunctional nature of this compound makes it an excellent precursor for the synthesis of a wide range of analogues and derivatives with specific structural modifications. The aldehyde and carboxylic acid groups can be selectively transformed to introduce new functionalities.
One key transformation is the formation of 3-hydroxyisoindolinones, which are versatile intermediates. organic-chemistry.org These can be further reacted to generate a variety of 3-substituted isoindolinones. The direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones, derived from methyl 2-formylbenzoates, provides a method for the asymmetric synthesis of 3-substituted isoindolinones. acs.org This highlights the potential for creating chiral derivatives from precursors related to this compound.
Moreover, the Kabachnik-Fields reaction, a three-component condensation, allows for the introduction of phosphonate (B1237965) and phosphine oxide moieties at the 3-position of the isoindolinone ring. rsc.orgsmolecule.com This leads to the formation of α-aminophosphonate analogues, which are important in medicinal chemistry as bioisosteres of natural α-amino acids. rsc.org The synthesis of diphenyl(2-butyl-3-oxo-2,3-dihydro-2H-isoindol-1-yl)phosphine oxide is a specific example of a derivative with a defined structural feature prepared from 2-formylbenzoic acid and butylamine. rsc.org
| Derivative Type | Synthetic Method | Key Reagents | Resulting Feature |
| N-Butyl Isoindolinone Phosphonates | Multicomponent Reaction | 2-Formylbenzoic acid, Butylamine, Dialkyl phosphite | Phosphonate group at C3 |
| N-Butyl Isoindolinone Phosphine Oxides | Kabachnik-Fields Reaction | 2-Formylbenzoic acid, Butylamine, Secondary phosphine oxide | Phosphine oxide group at C3 |
| Chiral 3-Substituted Isoindolinones | Asymmetric Alkylation | Chiral N-tert-butylsulfinyl-isoindolinone, Alkylating agent | Enantiomerically enriched C3 substitution |
Role in the Design and Synthesis of Functional Organic Materials
While specific research on this compound in functional organic materials is nascent, the isoindolinone core it readily forms is a known chromophore and has been incorporated into various functional dyes and pigments. nih.gov The photophysical properties of isoindolinone derivatives, such as their absorption and emission characteristics, are of interest for applications in materials science. researchgate.netnih.gov
Derivatives of isoindole, closely related to isoindolinone, have been investigated for their potential in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials. acgpubs.org The introduction of a butyl group can enhance solubility and processability of these materials, which is a crucial aspect for their incorporation into devices. The synthesis of aza boron-pyridyl-isoindoline isomers, which are analogues of BODIPY dyes, showcases the potential for creating fluorescent materials from isoindoline (B1297411) precursors. researchgate.net The ability to functionalize the isoindolinone scaffold derived from this compound opens up possibilities for tuning the electronic and optical properties of the resulting materials for specific applications.
Ligand and Catalyst Development Incorporating this compound Moieties
The synthesis of phosphine oxide derivatives of N-butyl isoindolinone points towards the potential application of this compound in ligand and catalyst development. rsc.org Secondary phosphine oxides (SPOs) and their corresponding phosphines are an important class of ligands in homogeneous catalysis. rsc.org
The deoxygenation of a 3-oxoisoindolin-1-ylphosphine oxide, such as the N-butyl derivative, can yield the corresponding phosphine. rsc.org This phosphine can then be used as a ligand in transition metal complexes. For instance, a monodentate platinum(II) complex has been synthesized using a phosphine derived from an isoindolinone phosphine oxide. rsc.org The presence of both the isoindolinone scaffold and the phosphine moiety can lead to bifunctional ligands with unique catalytic properties. The butyl group can influence the steric and electronic environment of the metal center, thereby affecting the activity and selectivity of the catalyst. While the full potential of these specific ligands is still under exploration, the initial synthesis of these derivatives provides a clear pathway for the development of new catalysts based on the this compound framework.
Advanced Spectroscopic and Spectrometric Characterization of 2 Butyl 3 Formylbenzoic Acid
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Butyl-3-formylbenzoic acid. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, the spectrum is predicted to show distinct signals for the carboxylic acid proton, the aldehyde proton, the aromatic protons, and the protons of the butyl chain.
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm, due to hydrogen bonding and rapid chemical exchange. princeton.edu
Aldehyde Proton (-CHO): A sharp singlet is anticipated around 10.1 ppm. chemicalbook.com Its downfield shift is due to the deshielding effect of the carbonyl group.
Aromatic Protons (Ar-H): The three protons on the trisubstituted benzene (B151609) ring will appear as complex multiplets in the aromatic region (approximately 7.5-8.2 ppm). The specific shifts and coupling patterns depend on the electronic effects of the butyl, formyl, and carboxyl groups.
Butyl Group Protons (-C₄H₉): The butyl group will display four distinct signals: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene (B1212753) group (~1.4 ppm), a quintet for the next methylene group (~1.6 ppm), and a triplet for the methylene group attached to the aromatic ring (~2.8 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Based on the structure of this compound, twelve distinct carbon signals are expected.
Carbonyl Carbons (C=O): Two signals in the highly deshielded region are predicted: one for the carboxylic acid carbonyl (~170-175 ppm) and one for the aldehyde carbonyl (~190-195 ppm). princeton.edu
Aromatic Carbons (Ar-C): Six signals are expected in the range of 125-140 ppm. The carbons directly attached to the substituents (C1, C2, C3) will be significantly shifted compared to the others.
Butyl Group Carbons (-C₄H₉): Four signals in the upfield, aliphatic region (~14-35 ppm) are anticipated, corresponding to the four different carbon atoms of the butyl chain.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -COOH | 10.0 - 13.0 (s, br) | 170 - 175 |
| -CHO | ~10.1 (s) | 190 - 195 |
| Ar-H / Ar-C | 7.5 - 8.2 (m) | 125 - 140 |
| -CH₂-CH₂-CH₂-CH₃ | ~2.8 (t) | ~35 |
| -CH₂-CH₂-CH₂-CH₃ | ~1.6 (quint) | ~33 |
| -CH₂-CH₂-CH₂-CH₃ | ~1.4 (sext) | ~23 |
| -CH₂-CH₂-CH₂-CH₃ | ~0.9 (t) | ~14 |
2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Key expected correlations include those between adjacent protons in the butyl chain (e.g., -CH₂-CH₂-) and between neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is crucial for connecting different fragments of the molecule. For instance, the aldehyde proton is expected to show a correlation to the aromatic carbons at positions 2 and 4, while the α-methylene protons of the butyl group would correlate to aromatic carbons 1, 2, and 3, confirming the substitution pattern. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the molecule's preferred conformation. Expected NOESY cross-peaks might appear between the aldehyde proton and the α-methylene protons of the butyl group, and between these butyl protons and the adjacent aromatic proton (H4), providing insights into the spatial orientation of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₂H₁₄O₃), the calculated exact mass is 206.0943 Da.
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for aromatic carboxylic acids and aldehydes include:
Loss of a hydroxyl radical (-OH): Resulting in an [M-17]⁺ ion. docbrown.info
Loss of a formyl radical (-CHO): Leading to an [M-29]⁺ ion. libretexts.org
Loss of a carboxyl group (-COOH): Producing an [M-45]⁺ ion. libretexts.org
Alpha-cleavage of the butyl group: Loss of a propyl radical (-C₃H₇) to yield an [M-43]⁺ ion.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of butene (-C₄H₈), resulting in an [M-56]⁺ ion.
Formation of the Phenyl Cation: The appearance of an ion at m/z 77 is characteristic of monosubstituted benzene compounds. docbrown.info
| Predicted Fragment Ion | Neutral Loss | Resulting m/z |
|---|---|---|
| [M]⁺ | - | 206.0943 |
| [M-OH]⁺ | •OH | 189.0864 |
| [M-CHO]⁺ | •CHO | 177.0966 |
| [M-COOH]⁺ | •COOH | 161.1017 |
| [M-C₃H₇]⁺ | •C₃H₇ | 163.0446 |
| [M-C₄H₈]⁺ | C₄H₈ | 150.0317 |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. ijtsrd.com
Carboxylic Acid Group: A very broad O-H stretching band is expected in the FTIR spectrum from 2500-3300 cm⁻¹. The C=O stretch will appear as a strong, sharp band around 1700-1720 cm⁻¹. docbrown.info
Aldehyde Group: The aldehyde C=O stretch is typically found at a slightly higher frequency than the acid's, around 1700-1730 cm⁻¹. A pair of distinctive C-H stretching bands (Fermi doublets) for the aldehyde proton is also expected around 2720 cm⁻¹ and 2820 cm⁻¹. jove.com
Aromatic Ring: C-H stretching vibrations appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Butyl Group: Aliphatic C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ region.
Raman spectroscopy provides complementary information. While C=O stretches are visible, aromatic C=C stretching and symmetric C-H stretching vibrations are often more intense in the Raman spectrum compared to the FTIR spectrum. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring conjugated with the carbonyl groups of the aldehyde and carboxylic acid functions as the primary chromophore. uobabylon.edu.iq Benzoic acid and its derivatives typically exhibit characteristic absorption bands. researchgate.net
π → π Transitions:* These are high-intensity absorptions. For substituted benzoic acids, a primary band (B-band) is often observed around 230-250 nm, arising from charge transfer within the conjugated system. researchgate.netcdnsciencepub.com
n → π Transitions:* These are lower-intensity (formally forbidden) transitions associated with the non-bonding electrons of the carbonyl oxygens. These typically appear as a weaker, broader band (C-band) at longer wavelengths, around 270-300 nm. hnue.edu.vnmasterorganicchemistry.com
The presence of the butyl and formyl substituents will cause shifts (either bathochromic or hypsochromic) in the position and intensity of these absorption maxima compared to unsubstituted benzoic acid. cdnsciencepub.com
X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.
Key structural features that would be elucidated include:
Dimerization: Benzoic acid and its derivatives commonly form centrosymmetric dimers in the crystal lattice, linked by strong hydrogen bonds between their carboxylic acid groups. This is a highly anticipated feature.
Conformation: The analysis would reveal the exact conformation of the flexible butyl chain and the relative orientation of the formyl and carboxyl groups with respect to the plane of the benzene ring. Steric hindrance between the ortho- and meta-substituents may cause them to twist out of the plane of the aromatic ring.
Intermolecular Interactions: The crystal packing would be defined by a network of intermolecular forces, including the primary hydrogen bonding of the carboxylic acid dimer, as well as weaker C-H···O interactions and van der Waals forces. researchgate.net
Computational Chemistry and Theoretical Studies of 2 Butyl 3 Formylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) Studies on Ground State Geometries
There are no published DFT studies that have determined the optimized ground state geometry, bond lengths, and bond angles of 2-Butyl-3-formylbenzoic acid. Such calculations would be foundational for understanding the molecule's three-dimensional structure and intrinsic stability.
Ab Initio Methods for Energy and Orbital Analysis
Detailed analyses of the electronic energy, as well as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting chemical reactivity, have not been reported for this compound.
Reaction Mechanism Elucidation Using Computational Models
Transition State Characterization
Computational characterization of transition states is vital for understanding the energy barriers and pathways of chemical reactions. For reactions involving this compound, no such theoretical data are available.
Reaction Coordinate Mapping
The mapping of reaction coordinates, which illustrates the energetic profile of a chemical transformation from reactants to products, has not been performed for any reaction involving this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
There is no evidence of MD simulations having been conducted to explore the conformational landscape of the flexible butyl group or to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that would govern its behavior in different environments.
Computational Analysis of this compound: Spectroscopic Parameter Prediction Remains Unexplored
Despite the growing application of computational chemistry in predicting the spectroscopic characteristics of organic molecules, a detailed theoretical investigation of the spectroscopic parameters for this compound has yet to appear in publicly available scientific literature. While computational methods, particularly Density Functional Theory (DFT), are routinely employed to forecast NMR, IR, and UV-Vis spectra for various benzoic acid derivatives, specific data for the 2-butyl-3-formyl substituted variant is conspicuously absent.
Computational chemistry serves as a powerful tool for elucidating molecular structure and predicting spectroscopic behavior. By calculating parameters such as nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, researchers can anticipate the spectral features of a compound before its synthesis or experimental analysis. These theoretical predictions are invaluable for spectral assignment, conformational analysis, and understanding structure-property relationships.
Studies on related benzoic acid derivatives have demonstrated the utility of these computational approaches. For instance, DFT calculations have been successfully used to predict the Raman spectra of molecules like salicylic (B10762653) acid and o-phthalic acid. acs.org Similarly, a combination of spectroscopic measurements (FTIR and NMR) and molecular simulations has been employed to investigate the self-association of other substituted benzoic acids in solution. ucl.ac.ukbohrium.com These studies underscore the capability of modern computational methods to provide deep insights into the spectroscopic properties of this class of compounds.
However, a thorough search of scientific databases, chemical repositories, and patent literature reveals no specific studies that have applied these computational techniques to this compound. While one study focusing on the synthesis of other complex molecules mentioned the preparation of this compound and noted that its IR and NMR spectra were recorded, the actual spectral data or any accompanying computational analysis were not provided. electronicsandbooks.com
The absence of this specific computational data means that a detailed, data-driven analysis of the predicted spectroscopic parameters for this compound cannot be constructed at this time. The generation of such data would require a dedicated computational study, likely involving geometry optimization of the molecule followed by calculations of its NMR chemical shifts, IR vibrational frequencies and intensities, and electronic absorption spectra using appropriate levels of theory and basis sets.
Until such a study is conducted and its findings published, the scientific community lacks a theoretical benchmark for the spectroscopic properties of this compound. The development of this information would be a valuable contribution to the field, aiding in the characterization and understanding of this particular chemical compound.
Future Directions and Emerging Research Avenues for 2 Butyl 3 Formylbenzoic Acid
Development of Novel Catalytic Systems for 2-Butyl-3-formylbenzoic acid Transformations
The strategic placement of functional groups in this compound makes it an ideal candidate for advanced catalytic transformations. The carboxylic acid moiety can act as an effective directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new substituents at specific positions on the aromatic ring.
Future research will likely focus on employing palladium, rhodium, and iridium catalysts to achieve C-H activation. cas.cnnih.govnih.gov While direct ortho-C–H functionalizations of benzoic acids are well-studied, a significant challenge and opportunity lies in developing systems for meta-C–H functionalization. cas.cnnih.govscispace.com By employing specialized directing groups that temporarily override the influence of the carboxylic acid, catalysts could selectively functionalize the C-H bonds at the C4, C5, or C6 positions of the benzoic acid ring. cas.cnresearchgate.net Such strategies would provide a powerful tool for creating a diverse library of derivatives from a single starting material.
Furthermore, the butyl group presents an opportunity for C(sp³)–H bond functionalization, a challenging yet highly valuable transformation. Catalytic systems could be designed to selectively oxidize or arylate the alkyl chain, adding another layer of molecular complexity.
| Potential Catalytic Transformation | Catalyst System (Example) | Target Site on this compound | Potential Outcome |
| meta-C-H Olefination | Pd(II) with nitrile-based sulfonamide directing group | C5 or C6 position of the aromatic ring | Introduction of a vinyl group |
| meta-C-H Acetoxylation | Pd(II) with nitrile-based sulfonamide directing group | C5 or C6 position of the aromatic ring | Access to phenolic derivatives |
| ortho-C-H Iodination | [Cp*IrCl₂]₂ | C6 position of the aromatic ring | Introduction of an iodine atom for cross-coupling |
| meta-C-H Alkylation | Ruthenium(II) with bidentate N-ligand | C5 position of the aromatic ring | Introduction of a new alkyl group |
| C(sp³)-H Oxidation | Iron or Ruthenium complexes | Butyl chain | Introduction of hydroxyl or carbonyl groups |
Exploration of Photoredox and Electroorganic Transformations of this compound
Visible-light photoredox catalysis and electro-organic chemistry offer reaction pathways that are often inaccessible through traditional thermal methods. These techniques utilize light or electricity to generate highly reactive intermediates, such as radical ions, under exceptionally mild conditions.
For this compound, photoredox catalysis could enable the selective reduction of the carboxylic acid directly to the aldehyde, a notoriously difficult transformation. rsc.org More excitingly, it opens avenues for novel decarboxylative couplings, where the carboxylic acid is removed and replaced with another functional group (e.g., an aryl, alkyl, or trifluoromethyl group) by intercepting a radical intermediate. Similarly, the aldehyde group can be a substrate for photoredox-catalyzed reactions. For instance, ketyl radical anions, generated via single-electron reduction of the aldehyde, can participate in C-C bond-forming reactions like pinacol (B44631) couplings. nih.gov
Electro-organic synthesis provides a reagent-free method to achieve similar transformations, using electrons as a traceless "reagent" to drive redox reactions. This could be applied to the oxidation or reduction of the functional groups on this compound, offering a green and efficient alternative to conventional chemical oxidants and reductants.
| Transformation Type | Method | Reactive Intermediate | Potential Product |
| Decarboxylative Arylation | Photoredox Catalysis | Aryl radical from carboxylic acid | 2-Butyl-3-formylbiphenyl derivatives |
| Aldehyde Deuteration | Photoredox Catalysis | Acyl radical | 2-Butyl-3-(deuterioformyl)benzoic acid |
| Reductive Coupling | Photoredox or Electro-organic | Ketyl radical anion from aldehyde | Pinacol-type diol dimers |
| C-H Aromatization | Photoredox Catalysis | Radical cation | Synthesis of naphthalene (B1677914) derivatives from precursors |
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuously flowing streams through a reactor, offers significant advantages in safety, scalability, and control over reaction parameters. youtube.comresearchgate.net The synthesis or derivatization of this compound is well-suited for this technology. For instance, hazardous or unstable reagents that might be used in its synthesis could be generated on-demand in the flow stream and immediately consumed, minimizing risk. youtube.com
Integrating flow reactors with automated systems, which use real-time analysis (e.g., in-line NMR or IR spectroscopy) and feedback loops, could revolutionize the optimization of reactions involving this compound. youtube.com An automated platform could rapidly screen dozens or hundreds of reaction conditions (temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for a desired transformation, dramatically accelerating research and development. researchgate.net This "telescoped" approach, where multiple reaction steps are connected in a continuous sequence without intermediate workups, could be used to build complex molecules starting from this compound in a highly efficient manner. youtube.com
| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |
| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio | Enhanced safety and selectivity |
| Mass Transfer | Often limited by stirring | Efficient mixing | Higher reaction rates and yields |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer or using parallel reactors | Faster transition from lab to production |
| Safety | Large volumes of hazardous materials | Small reactor volume, on-demand reagent generation | Inherently safer processes |
| Automation | Challenging to integrate | Easily coupled with automated pumps and analytics | Rapid optimization and data collection |
Supramolecular Assembly and Self-Organization Principles Involving this compound
Crystal engineering and supramolecular chemistry focus on designing and synthesizing ordered molecular structures held together by non-covalent interactions. Benzoic acids are exemplary building blocks in this field because their carboxylic acid groups reliably form robust and predictable hydrogen-bonded dimer motifs. acs.org
This compound offers multiple points of interaction for designing complex supramolecular architectures. The primary interaction would be the strong O-H···O hydrogen bonds from the carboxylic acid, which can direct molecules to assemble into chains, tapes, or helical structures. acs.orgnih.gov The butyl group can participate in weaker van der Waals interactions, influencing the packing of these assemblies, while the polar formyl group could engage in dipole-dipole or weaker C-H···O hydrogen bond interactions. The interplay between these different forces could lead to the formation of highly ordered two-dimensional sheets or three-dimensional networks with tunable properties. scimarina.org Research in this area would explore how co-crystallization with other molecules (e.g., pyridines) could be used to build heteromeric structures with predictable connectivity based on a combination of hydrogen and halogen bonds. nih.gov
| Functional Group | Primary Intermolecular Interaction | Potential Role in Supramolecular Assembly |
| Carboxylic Acid (-COOH) | Hydrogen Bonding (O-H···O) | Forms robust, predictable dimer synthons; primary structure-directing motif. acs.org |
| Formyl Group (-CHO) | Dipole-Dipole; C-H···O Hydrogen Bonding | Secondary interactions that fine-tune molecular packing and orientation. |
| Butyl Group (-C₄H₉) | van der Waals Forces | Fills space efficiently; can influence layer spacing and interdigitation. |
| Aromatic Ring (C₆H₃) | π-π Stacking | Can contribute to the stabilization of layered or slipped-stack structures. |
Theoretical Design and Predictive Modeling of Novel Derivatives of this compound
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For this compound, methods like Density Functional Theory (DFT) can be used to understand its fundamental characteristics. niscpr.res.inresearchgate.net
Theoretical models can quantitatively analyze the "ortho effect," explaining how the combination of steric hindrance and electronic effects from the butyl and formyl groups influences the acidity of the carboxylic acid. researchgate.netrsc.orgnih.gov Furthermore, calculations can predict the molecule's frontier molecular orbitals (HOMO-LUMO), offering insights into its reactivity in the aforementioned catalytic and photoredox reactions. preprints.org Time-dependent DFT (TD-DFT) can be used to calculate UV absorption spectra, which is crucial for designing photoredox experiments. researchgate.net
In the context of drug discovery, molecular docking simulations can be used to predict how derivatives of this compound might bind to the active site of a target protein, such as an enzyme. niscpr.res.innih.gov This allows for the in silico design of new compounds with potentially enhanced biological activity, prioritizing the most promising candidates for chemical synthesis and subsequent testing. nih.gov
| Computational Method | Property/Application | Relevance to this compound |
| Density Functional Theory (DFT) | Geometric and Electronic Structure | Predicts bond lengths, angles, and charge distribution. researchgate.net |
| Isodesmic Reaction Calculations | Acidity (pKa) Prediction | Quantifies the ortho effect on acidity by calculating reaction energies. rsc.org |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Identifies HOMO and LUMO to predict sites for nucleophilic/electrophilic attack. preprints.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra Prediction | Guides selection of photocatalysts and light sources for photoredox reactions. researchgate.net |
| Molecular Docking | Binding Affinity Prediction | Designs derivatives as potential enzyme inhibitors for medicinal chemistry. nih.gov |
| Hirshfeld Surface Analysis | Intermolecular Interaction Analysis | Visualizes and quantifies non-covalent interactions in the solid state for crystal engineering. niscpr.res.in |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Butyl-3-formylbenzoic acid in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Gloves must be inspected for integrity before use and disposed of properly after contamination .
- Engineering Controls : Work in a fume hood to minimize inhalation risks, and ensure adequate ventilation in the workspace .
- Spill Management : Avoid dust generation; collect spills using a HEPA-filter vacuum or damp cloth. Dispose of waste in sealed containers labeled for hazardous chemicals .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store in a cool (2–8°C), dry environment away from light. Use airtight containers to prevent moisture absorption or oxidation.
- Incompatible Materials : Avoid strong acids/bases, reducing agents, and reactive metals (e.g., sodium) to prevent hazardous reactions .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the structure, focusing on the formyl proton (~9.8 ppm) and butyl chain signals.
- FT-IR : Identify carbonyl stretches (C=O of benzoic acid at ~1680–1700 cm and formyl group at ~2800–2900 cm) .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer :
- Comparative Analysis : Replicate procedures under controlled conditions (temperature, solvent purity, catalyst ratios) and document deviations.
- Statistical Validation : Use ANOVA or t-tests to assess variability across studies. Cross-reference with synthetic intermediates’ purity (e.g., via HPLC) .
Q. What experimental approaches assess the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C, 75% RH, and pH 3–9 for 4 weeks. Monitor degradation via HPLC-UV.
- Kinetic Modeling : Calculate degradation rate constants () and half-life () to predict shelf-life .
Q. How is the acute toxicity of this compound evaluated in vitro?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin assays on human hepatocyte (HepG2) or keratinocyte (HaCaT) lines.
- Dose-Response Curves : Calculate IC values and compare with structurally related benzoic acid derivatives (e.g., 2-Amino-3-formylbenzoic acid) .
Q. What strategies identify decomposition products of this compound during thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min up to 500°C.
- GC-MS/EI-MS : Analyze volatile degradation products (e.g., CO, butene derivatives) and correlate with theoretical pathways .
Q. How can researchers investigate the reactivity of this compound with nucleophiles?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
